Racemization Susceptibility: Activated Z-D-Lys-OH Coupling Shows Twofold Higher Epimerization Risk Relative to Z-L-Lys-OH
In peptide bond formation, an activated D-residue of a protected dipeptide undergoes racemization at approximately twice the rate of an equivalently activated L-residue under the same coupling conditions [1]. This differential susceptibility is specific to the D-configuration and is not observed with L-enantiomeric protected lysine derivatives such as Z-L-Lys-OH, where racemization is significantly lower [1].
| Evidence Dimension | Racemization rate during peptide coupling |
|---|---|
| Target Compound Data | Activated D-residue: racemization rate ~2× that of L-residue |
| Comparator Or Baseline | Activated L-residue (e.g., from Z-L-Lys-OH): baseline racemization rate |
| Quantified Difference | Approximately twofold higher racemization for D-residue vs L-residue |
| Conditions | Protected dipeptide coupling; exact coupling reagent and solvent not specified in abstract |
Why This Matters
Users synthesizing peptides containing D-lysine must anticipate and control for elevated racemization risk during procurement and experimental design.
- [1] Benoiton, N. L., & Chen, F. M. F. (2001). The relative susceptibility to racemization of L- and D-residues in peptide synthesis. Tetrahedron Letters, 42(10), 1993–1995. View Source
